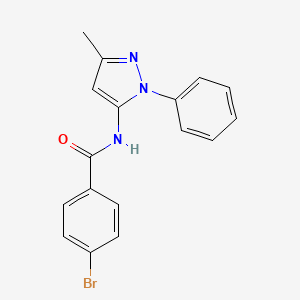

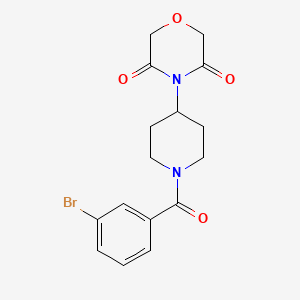

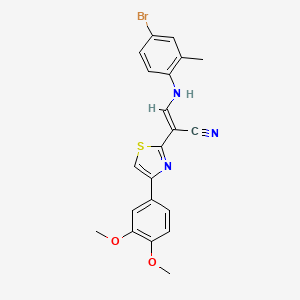

![molecular formula C16H32O2Si B2517945 3-[(Terc-butildimetilsilil)oxi]-3-ciclohexilbutanal CAS No. 2044927-01-5](/img/structure/B2517945.png)

3-[(Terc-butildimetilsilil)oxi]-3-ciclohexilbutanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal" is a chemical species that is part of a broader class of tert-butyldimethylsilyl (TBS) derivatives. These compounds are often used in organic synthesis due to their ability to protect functional groups, such as alcohols or thiols, during chemical reactions. The TBS group can be added to a molecule to increase its steric bulk, which can influence the reactivity and selectivity of subsequent reactions .

Synthesis Analysis

The synthesis of TBS derivatives typically involves the use of tert-butyldimethylsilyl chloride in the presence of a base. For example, the synthesis of tert-butyldimethylsilyl ethers of various oxyanions has been achieved by reacting the free acid or ammonium salt form of the oxyanions with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide in N,N-dimethylformamide . Similarly, the synthesis of TBS ethers of 19-hydroxy-19-vinyl-16alpha,17alpha-cyclohexanopregn-5-en-20-ones has been reported, which involves the use of tert-butyldimethylsilyl (TBS) ethers in the synthesis of complex steroid derivatives .

Molecular Structure Analysis

The molecular structure of TBS derivatives is characterized by the presence of the bulky tert-butyldimethylsilyl group attached to an oxygen atom. This group is known to provide steric protection and can influence the conformation and reactivity of the molecule. For instance, the tert-butyldimethylsilyl group has been used to protect oxyanions for gas chromatographic analysis and mass spectrometry, where the mass spectra of these derivatives typically display a prominent [M-57] fragment ion .

Chemical Reactions Analysis

TBS derivatives participate in various chemical reactions. For example, they have been used in kinetic resolutions, where enantiorecognition is achieved with high selectivity . They also play a role in Diels-Alder cycloadditions, where they can react with electrophilic 2H-azirines to form cycloadducts, which upon treatment under acidic conditions yield aminoenones and aziridine derivatives . Additionally, TBS-protected cyclohexa-1,4-dienes have been used as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBS derivatives are influenced by the tert-butyldimethylsilyl group. This group increases the hydrophobicity and volatility of the molecule, making it suitable for analysis by gas chromatography . The stability of these compounds can vary; for example, most tert-butyldimethylsilylated oxyanions are stable for over a week at room temperature and over six months at 4°C . The TBS group also affects the reactivity of the molecule, as seen in the transfer hydro-tert-butylation reactions, where the TBS-protected cyclohexa-1,4-dienes act as isobutane equivalents .

Aplicaciones Científicas De Investigación

Síntesis de productos naturales biológicamente activos

El compuesto se puede usar como precursor en la síntesis de productos naturales biológicamente activos como Indiacen A e Indiacen B . Estos productos naturales se ha encontrado que poseen diversas actividades biológicas, incluyendo actividades anticancerígenas, antiinflamatorias, antinociceptivas, antipsicóticas, analgésicas, citotóxicas e inhibitorias de la 5-lipooxigenasa .

Conservación de la madera arqueológica

El compuesto se ha utilizado en la síntesis de quitosán de terc-butildimetilsilil (TBDMS), que es soluble en una solución 50:50 de acetato de etilo y tolueno . Este compuesto sintetizado se ha utilizado para la reconsolidación de artefactos de madera arqueológica degradados, evitando el uso de agua como disolvente .

Síntesis de (+)-Ambruticina

El compuesto se utiliza como un reactivo importante en la síntesis total de (+)-ambruticina , un potente agente antifúngico con posibles propiedades anticancerígenas.

Síntesis de (−)-Laulimalida

También se utiliza en la síntesis de (−)-laulimalida , un producto natural aislado de esponjas marinas, que muestra una potente actividad estabilizadora de microtúbulos y es un agente anticancerígeno potencial.

Síntesis de (−)-Salinosporamida A

El compuesto se utiliza en la síntesis de (−)-salinosporamida A , un potente inhibidor del proteasoma con actividad anticancerígena potencial.

Síntesis de (+)-Leucascandrolida A

Se utiliza en la síntesis de (+)-leucascandrolida A , un producto natural con potente actividad citotóxica.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The use of this compound would likely be in the field of organic synthesis, where it could serve as a useful intermediate or building block for the synthesis of more complex molecules. The TBDMS group could be particularly useful as a protecting group for the alcohol functionality during synthesis .

Propiedades

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2Si/c1-15(2,3)19(5,6)18-16(4,12-13-17)14-10-8-7-9-11-14/h13-14H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGFMPWEPLFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

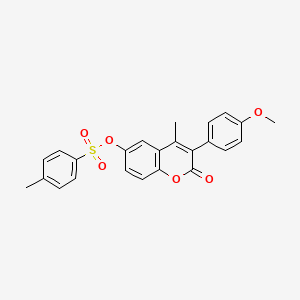

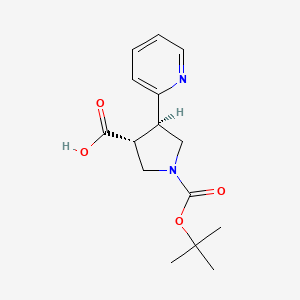

![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)

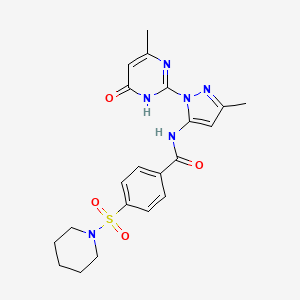

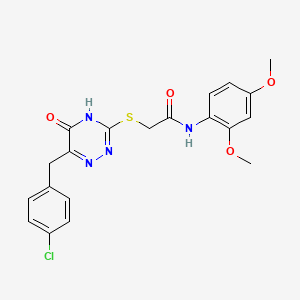

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

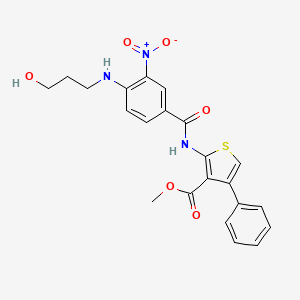

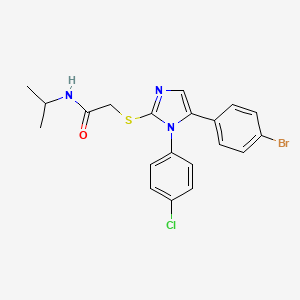

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)